1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione
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Description
1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
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Scientific Research Applications
Chemosensors
1,2,4-oxadiazole derivatives, such as the compound , have been employed in the development of colorimetric and fluorescent chemosensors. For instance, naphthalimide derivatives containing oxadiazole have shown effectiveness as reversible chemosensors for fluoride ion detection, demonstrating the ability to undergo color change in response to specific anions (Zhang, Zhang, Ding, & Gao, 2020).
Molecular Docking and Biological Evaluation
Oxadiazole compounds have been studied for their antibacterial and antifungal activities. Research on benzo[de]isoquinoline-1,3(2H)-dione derivatives, which share a similar structure, has shown significant potential against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as against fungal strains such as Aspergillus niger and Candida albicans (Sirgamalla & Boda, 2019).
Quantum-Mechanical Modeling
Compounds with a quinazoline ring, closely related to the chemical structure of the compound , have been the subject of quantum-mechanical modeling studies. These studies involve analyzing the molecular structure and photophysical properties, contributing to a deeper understanding of these compounds' chemotherapeutic potential (Sebastian et al., 2015).
Properties
IUPAC Name |
1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-4-29-18-12-8-6-10-16(18)20-23-19(30-24-20)13-25-17-11-7-5-9-15(17)21(27)26(14(2)3)22(25)28/h5-12,14H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWINTUWXATTNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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